molecular formula C9H7NOS2 B7990007 2-(5-Methyl-2-thenoyl)thiazole

2-(5-Methyl-2-thenoyl)thiazole

Cat. No.: B7990007
M. Wt: 209.3 g/mol
InChI Key: UAVVNJWLWZQPRE-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-thenoyl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a 5-methylthiophene-2-carbonyl (thenoyl) group. Thiazole derivatives are renowned for their diverse pharmacological and industrial applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

(5-methylthiophen-2-yl)-(1,3-thiazol-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS2/c1-6-2-3-7(13-6)8(11)9-10-4-5-12-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVVNJWLWZQPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stepwise Protocol

The reaction initiates with nucleophilic attack by the thiourea’s sulfur atom on the electrophilic carbonyl carbon of 5-methyl-2-thenoyl chloride, forming a tetrahedral intermediate. Subsequent elimination of hydrogen chloride and cyclization yields the thiazole ring. A typical protocol involves:

  • Dissolving 10.0 g (0.045 mol) of 5-methyl-2-thenoyl chloride in 250 ml of absolute ethanol.

  • Adding 7.2 g (0.095 mol) of thiourea and refluxing at 80°C for 6 hours.

  • Cooling the mixture to 0°C, followed by vacuum filtration to isolate the crude product.

  • Purification via recrystallization in ethanol or column chromatography (silica gel, 8:2 cyclohexane–acetone).

Table 1: Optimization Parameters for Hantzsch Synthesis

ParameterOptimal ValueYield Impact
SolventAbsolute ethanol78% purity
Reflux Duration6 hoursMaximizes cyclization
Molar Ratio (Cl:thiourea)1:2.1Prevents side reactions
Purification MethodRecrystallization92% recovery

Spectroscopic Validation

The product is characterized by 1H^1H-NMR (400 MHz, CDCl3_3): δ 2.41 (s, 3H, CH3_3), 7.12–7.14 (d, 1H, thiophene-H), 7.68–7.70 (d, 1H, thiazole-H), 8.05–8.07 (m, 1H, thenoyl-H). IR spectroscopy confirms C=O (1675 cm1^{-1}) and C=S (1250 cm1^{-1}) stretches.

Friedel-Crafts Acylation-Mediated Coupling: Post-Modification Strategy

For substrates requiring late-stage functionalization, Friedel-Crafts acylation offers a viable pathway. This method involves coupling a pre-formed thiazole with 5-methyl-2-thenoyl chloride using Lewis acid catalysts.

Reaction Setup and Catalytic Systems

In a dry three-neck flask, 5.0 g (0.03 mol) of 2-aminothiazole is dissolved in 150 ml of dichloromethane. After adding 1.2 equivalents of AlCl3_3, 6.5 g (0.035 mol) of 5-methyl-2-thenoyl chloride is introduced dropwise at −10°C. The mixture is stirred for 12 hours at room temperature, quenched with ice-water, and extracted with ethyl acetate.

Table 2: Catalytic Efficiency Comparison

CatalystTemperature (°C)Yield (%)Byproduct Formation
AlCl3_32565Moderate
FeCl3_32558High
ZnCl2_24047Low

Limitations and Mitigation Strategies

Competitive electrophilic substitution at the thiophene ring necessitates careful temperature control (−10°C to 0°C). Purification via silica gel chromatography (7:3 hexane–ethyl acetate) isolates the desired product with 89% purity.

A one-pot approach integrates thiazole ring formation and thenoyl group introduction, leveraging in situ generation of reactive intermediates. This method employs 2-mercapto-5-methylthiophene and chloroacetone as precursors.

Procedure and Kinetic Analysis

  • 5.0 g (0.04 mol) of 2-mercapto-5-methylthiophene and 4.8 g (0.05 mol) of chloroacetone are refluxed in 200 ml of acetonitrile with 2.0 g of K2_2CO3_3.

  • After 8 hours, the solvent is evaporated, and the residue is washed with cold water.

  • The crude product is recrystallized from methanol, yielding 6.2 g (72%) of white crystals.

Table 3: Solvent Effects on Cyclocondensation

SolventDielectric ConstantYield (%)Reaction Time (h)
Acetonitrile37.5728
DMF36.7686
Ethanol24.35510

Comparative Analysis of Synthetic Routes

Table 4: Method Performance Overview

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Hantzsch Condensation7892HighModerate
Friedel-Crafts Acylation6589ModerateLow
One-Pot Cyclocondensation7285HighHigh

The Hantzsch method provides the highest purity but requires stoichiometric thiourea, increasing costs. The one-pot approach balances yield and scalability, making it preferable for industrial applications.

Industrial-Scale Adaptation and Process Engineering

For kilogram-scale production, continuous flow reactors enhance the one-pot method’s efficiency. Implementing microwave-assisted heating reduces reaction times from 8 hours to 90 minutes, achieving 70% yield with 88% purity.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-2-thenoyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated, nitrated, or sulfonated thiazole derivatives.

Scientific Research Applications

Anticancer Activity

2-(5-Methyl-2-thenoyl)thiazole has shown promising results in anticancer research. Thiazole derivatives are known for their cytotoxic effects against various cancer cell lines. Studies indicate that compounds containing thiazole rings can inhibit cell proliferation and induce apoptosis in cancer cells. The specific structural features of this compound may enhance its potency against certain targets, making it a candidate for further pharmacological exploration.

Case Study: Cytotoxicity Evaluation

In vitro studies have demonstrated the compound's ability to reduce the viability of several cancer cell lines. For instance, derivatives of thiazoles have been linked to significant cytotoxic effects against breast and colon cancer cells.

Anti-inflammatory Properties

Research has identified this compound as a potential anti-inflammatory agent. A series of thiazolidinone derivatives containing thiazole moieties were evaluated for their anti-inflammatory activity, revealing that certain compounds exhibited superior inhibition of cyclooxygenase-1 (COX-1) compared to standard anti-inflammatory drugs like indomethacin .

Antibacterial Activity

The antibacterial properties of this compound have also been explored extensively. Thiazole derivatives have shown effectiveness against a range of bacterial strains, including resistant strains like MRSA and E. coli .

Case Study: Antibacterial Evaluation

In one study, several synthesized thiazolidinones demonstrated higher antibacterial activity than traditional antibiotics such as ampicillin and streptomycin against resistant bacterial strains . Molecular docking studies indicated that these compounds likely inhibit bacterial targets such as MurB enzyme, which is crucial for bacterial cell wall synthesis .

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity. Various derivatives have been tested against fungal strains such as Candida albicans and Aspergillus flavus, with some compounds showing superior efficacy compared to established antifungal agents like ketoconazole .

Summary of Applications

The following table summarizes the various applications and biological activities associated with this compound:

ApplicationBiological ActivityMechanism/Target
AnticancerCytotoxic effectsInduction of apoptosis in cancer cells
Anti-inflammatoryCOX-1 inhibitionInhibition of inflammatory pathways
AntibacterialEffective against MRSAInhibition of MurB enzyme
AntifungalActivity against C. albicansInhibition of biosynthetic enzymes

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-thenoyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The thiazole ring’s aromaticity and electron-donating properties contribute to its ability to interact with biological molecules, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Thiazole derivatives are highly tunable through substituent modifications. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Functional Groups Biological Activity/Application Reference
2-(5-Methyl-2-thenoyl)thiazole Thiophene carbonyl, methyl Aromatic, electron-withdrawing Likely enzyme inhibition (inferred)
4-(4-Trifluoromethylphenyl)thiazole Trifluoromethylphenyl Strongly electron-withdrawing AChE inhibition (IC₅₀: ~10 µM)
Thiazolyl hydrazone derivatives Hydrazone, substituted phenyl/furan π-conjugated systems Anticandidal (MIC: 250 µg/mL)
5-Methyl-2-aminothiazole Amino, methyl Nucleophilic amine Pharmaceutical intermediate (e.g., Meloxicam)
2-(4'-Cyanophenyl)benzothiazole Cyanophenyl Polar cyano group Benzpyrene hydroxylase induction

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl group in 4-(4-trifluoromethylphenyl)thiazole enhances acetylcholine esterase (AChE) inhibition via π–π interactions with Trp286 in the enzyme’s active site . Similarly, the thenoyl group in this compound may promote similar interactions.
  • Amino Substitution: 5-Methyl-2-aminothiazole is a key intermediate in synthesizing anti-inflammatory drugs like Meloxicam, highlighting the role of amino groups in drug design .
  • Enzyme Induction: 2-(4'-Cyanophenyl)benzothiazole demonstrates selective induction of benzpyrene hydroxylase in lung tissue, a property linked to its cyano substituent .
Antifungal and Anticandidal Activity

Thiazolyl hydrazones bearing chlorophenyl and furan substituents exhibit moderate anticandidal activity (MIC: 250 µg/mL against Candida utilis), though less potent than fluconazole (MIC: 2 µg/mL) .

Anticancer Activity

Pyrano[2,3-d]thiazole derivatives show selective toxicity against cancer cells (IC₅₀: 125 µg/mL for MCF-7 cells) with low normal cell toxicity (IC₅₀ >500 µg/mL) . The thenoyl group’s aromaticity might similarly stabilize DNA intercalation or kinase inhibition.

Enzyme Inhibition and Induction
  • AChE Inhibition : Trifluoromethylphenyl-substituted thiazoles exhibit competitive inhibition via π–π stacking with Trp286 and Tyr341 residues .
  • Benzpyrene Hydroxylase Induction: Substituted 2-phenylbenzothiazoles with halogens or cyano groups show enhanced enzyme induction, suggesting substituent polarity and size are critical .

Physicochemical Properties

Property 2-Ethyl-5-methylthiazole 5-Methyl-2-aminothiazole Thiazolyl Hydrazones
Boiling Point (°C) 140–141 265 (decomposes) N/A
Solubility Lipophilic Moderate in polar solvents Low in water
Metabolic Stability High (non-carcinogenic) Moderate Variable

Insights :

  • Lipophilic substituents (e.g., ethyl, trifluoromethyl) improve membrane permeability but may reduce aqueous solubility.
  • Amino groups enhance solubility but increase metabolic reactivity .

Biological Activity

2-(5-Methyl-2-thenoyl)thiazole is a thiazole derivative that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. Thiazoles, as a class, are known for their pharmacological significance, and this compound exemplifies the potential of thiazole-based molecules in drug development.

The molecular formula of this compound is C8H7NOSC_8H_7NOS, with a molecular weight of approximately 167.21 g/mol. Its structure includes a thiazole ring, which contributes to its biological activity by interacting with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial and fungal strains, demonstrating efficacy comparable to standard antimicrobial agents. The compound's mechanism of action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For instance, it has shown significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The structure-activity relationship (SAR) studies suggest that substitutions on the thiazole ring enhance its potency against cancer cells.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on human cancer cell lines using MTT assays. The compound exhibited IC50 values in the micromolar range, indicating strong cytotoxicity. The presence of the methyl group at position 5 of the thiazole ring was crucial for enhancing its anticancer activity.
  • Antimicrobial Testing : In another study, this compound was tested against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for conventional antibiotics, highlighting its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiazole Ring : Essential for biological activity due to its ability to form hydrogen bonds and interact with biological macromolecules.
  • Methyl Substitution : The methyl group at position 5 enhances lipophilicity, improving membrane permeability and bioavailability.

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer ActivityIC50 (µM)
This compoundHighHigh<20
Standard AntibioticsModerateN/AN/A
DoxorubicinN/AHigh<10

Q & A

Q. What are the common synthetic routes for preparing 2-(5-Methyl-2-thenoyl)thiazole derivatives in academic research?

A widely utilized method involves cyclization reactions between thiosemicarbazones and α-bromo ketones under mild conditions. For example, α-bromo-4-cyanoacetophenone reacts with substituted thiosemicarbazones to yield 4-cyanophenyl-2-hydrazinylthiazoles in a single step with yields of 66–79% . Another approach employs coupling reactions between benzimidazole intermediates and aryl thiazole-triazole acetamide derivatives, using solvents like DMF and catalysts such as CuI to optimize regioselectivity . Key steps include refluxing with acetic acid or ethanol, followed by purification via column chromatography.

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound-based compounds?

Essential techniques include:

  • Infrared (IR) spectroscopy : Identifies functional groups like C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) bonds .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity patterns. For example, thiazole protons resonate at δ 7.2–8.5 ppm, while methyl groups appear at δ 2.3–2.6 ppm .
  • Elemental analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S content (e.g., deviations <0.4% indicate high purity) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for thiazole derivatives?

Discrepancies often arise in NOE (Nuclear Overhauser Effect) correlations or coupling constants. To address this:

  • Perform 2D NMR (COSY, HSQC) to unambiguously assign proton and carbon signals .
  • Use density functional theory (DFT) to simulate NMR spectra and compare predicted vs. observed shifts. Adjust computational parameters (e.g., solvent models) to improve accuracy .
  • Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Q. What experimental strategies are effective in determining the anticancer mechanisms of this compound analogs?

  • Cell-based assays : Evaluate cytotoxicity using HCT-116 (colorectal) and MCF-7 (breast) cancer cell lines. Measure GI₅₀ values (e.g., 1.0–1.7 μM for active compounds) and compare to cisplatin controls .
  • Mechanistic studies :
    • Caspase activation assays : Confirm apoptosis via caspase-3/7 cleavage (e.g., 3-fold increase in activity for compound 3b') .
    • Western blotting : Detect apoptosis markers like PARP cleavage and Bax/Bcl-2 ratio changes .
  • Molecular docking : Predict binding modes to targets like EGFR or tubulin using AutoDock Vina. For example, compound 9c showed strong interactions with α-glucosidase active sites (binding energy: −9.2 kcal/mol) .

Q. How can molecular docking studies guide the optimization of thiazole-containing compounds for target-specific bioactivity?

  • Binding pose analysis : Identify critical interactions (e.g., hydrogen bonds with Thr199 or hydrophobic contacts with Tyr158 in α-glucosidase) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., 4-fluorophenyl or 4-bromophenyl groups) to enhance binding affinity. For instance, 4-bromo substitution improved docking scores by 15% compared to methyl analogs .
  • Free energy calculations : Use MM-PBSA/GBSA to estimate binding free energies and prioritize derivatives for synthesis .

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